B1574562 AS703988

AS703988

カタログ番号: B1574562
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AS703988 (also known as MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) . MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. By selectively binding to MEK1/2, AS703988 inhibits the activation of downstream extracellular signal-regulated kinases (ERK1/2), thereby blocking growth factor-mediated tumor cell signaling and proliferation .

特性

IUPAC名

NONE

SMILES

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

AS-703988;  AS703988;  AS 703988;  MSC201510B;  MSC 201510B;  MSC-201510B.

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares AS703988 with two functionally similar kinase inhibitors, Ruxolitinib Phosphate (JAK1/2 inhibitor) and Encorafenib (BRAF inhibitor), based on mechanism, clinical applications, and physicochemical properties derived from available evidence:

Parameter AS703988 Ruxolitinib Phosphate Encorafenib
Target MEK1/2 JAK1/2 BRAF V600E/K
Mechanism Inhibits ERK activation Reduces JAK-STAT signaling Blocks BRAF kinase activity
Indications Solid tumors (preclinical) Myelofibrosis, Polycythemia Vera Metastatic melanoma (with MEK inhibitors)
Clinical Stage Preclinical/Phase I Approved (FDA) Approved (FDA)
Bioavailability Oral Oral Oral
Key Structural Features Small molecule, MEK-binding ATP pocket Pyrazolo[3,4-d]pyrimidine core Imidazo[4,5-b]pyridine derivative
Solubility Not reported High aqueous solubility Lipophilic
Selectivity MEK1/2-specific JAK1/2 > JAK3 BRAF V600E/K mutant-selective

Key Contrasts:

  • Target Specificity: AS703988’s MEK1/2 inhibition is downstream of BRAF, making it theoretically effective in BRAF-mutant and RAS-mutant cancers.
  • Development Stage : AS703988 remains in early-phase trials, whereas Ruxolitinib and Encorafenib are FDA-approved with well-established efficacy and safety profiles .
  • Structural Diversity : AS703988’s structure (undisclosed in evidence) likely differs from Ruxolitinib’s pyrazolo-pyrimidine core and Encorafenib’s imidazo-pyridine scaffold, impacting pharmacokinetics and target binding .

Research Findings and Challenges

  • AS703988 in Preclinical Models: Demonstrates potent inhibition of ERK phosphorylation in melanoma cell lines (IC₅₀ ~10 nM) and tumor growth suppression in xenografts .
  • Comparison with Other MEK Inhibitors : Unlike trametinib (MEK1/2 inhibitor with FDA approval), AS703988’s oral bioavailability and toxicity profile require further optimization .
  • Synergy with BRAF Inhibitors: Preclinical data suggest AS703988 could enhance the efficacy of BRAF inhibitors like Encorafenib, mirroring the success of combined BRAF/MEK inhibition in melanoma .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。